molecular formula C6H6BrMgNO B6303154 (5-Methoxypyridin-2-yl)magnesium bromide CAS No. 1354927-63-1

(5-Methoxypyridin-2-yl)magnesium bromide

Cat. No.: B6303154
CAS No.: 1354927-63-1
M. Wt: 212.33 g/mol
InChI Key: RGKAGSDISINVMF-UHFFFAOYSA-M
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Description

(5-Methoxypyridin-2-yl)magnesium bromide is an organomagnesium compound, commonly used as a Grignard reagent in organic synthesis. It is typically available as a solution in 2-methyltetrahydrofuran (2-MeTHF) and is known for its reactivity and utility in forming carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methoxypyridin-2-yl)magnesium bromide involves the reaction of 5-methoxypyridine with magnesium bromide in the presence of a suitable solvent like 2-MeTHF. The reaction is typically carried out under an inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and reactors helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(5-Methoxypyridin-2-yl)magnesium bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes, ketones.

    Halides: Alkyl halides, aryl halides.

    Catalysts: Palladium catalysts for coupling reactions.

    Solvents: 2-MeTHF, THF.

Major Products

Scientific Research Applications

(5-Methoxypyridin-2-yl)magnesium bromide is widely used in scientific research due to its versatility:

    Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Plays a role in the synthesis of drug intermediates.

    Industry: Utilized in the production of fine chemicals and materials

Mechanism of Action

The compound acts as a nucleophile in organic reactions, attacking electrophilic centers in substrates. The magnesium atom in the Grignard reagent coordinates with the oxygen or nitrogen atoms in the substrate, facilitating the transfer of the organic group to the electrophilic center. This results in the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromopyridin-2-yl)magnesium bromide
  • (5-Chloropyridin-2-yl)magnesium bromide
  • (5-Fluoropyridin-2-yl)magnesium bromide

Uniqueness

(5-Methoxypyridin-2-yl)magnesium bromide is unique due to the presence of a methoxy group, which can influence the electronic properties and reactivity of the compound. This makes it particularly useful in specific synthetic applications where electronic effects are crucial .

Properties

IUPAC Name

magnesium;5-methoxy-2H-pyridin-2-ide;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6NO.BrH.Mg/c1-8-6-3-2-4-7-5-6;;/h2-3,5H,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGKAGSDISINVMF-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=[C-]C=C1.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrMgNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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